

Spectroscopic Analysis of 2-Bromo-6-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-6-fluorobenzaldehyde**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely 2-bromobenzaldehyde and 2-fluorobenzaldehyde. This information is intended to serve as a valuable reference for researchers in the identification, characterization, and utilization of this important synthetic intermediate.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **2-Bromo-6-fluorobenzaldehyde**. These predictions are derived from established substituent effects on the benzene ring and analysis of the NMR data for closely related analogues.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-fluorobenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H-C=O	10.3 - 10.5	s	-	1H
H-3	7.7 - 7.9	dd	³ J(H-H) ≈ 8.0, ⁴ J(H-F) ≈ 6.0	1H
H-4	7.3 - 7.5	t	³ J(H-H) ≈ 8.0	1H
H-5	7.5 - 7.7	ddd	³ J(H-H) ≈ 8.0, ⁴ J(H-H) ≈ 1.5, ⁵ J(H-F) ≈ 2.0	1H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-6-fluorobenzaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity (due to C-F coupling)	Predicted Coupling Constant (¹ JCF, Hz)
C=O	188 - 192	d	⁴ J(C-F) ≈ 2-4
C-1 (C-CHO)	125 - 129	d	² J(C-F) ≈ 20-25
C-2 (C-Br)	118 - 122	s	-
C-3	136 - 140	d	³ J(C-F) ≈ 8-12
C-4	126 - 130	d	⁴ J(C-F) ≈ 2-4
C-5	115 - 119	d	³ J(C-F) ≈ 4-8
C-6 (C-F)	160 - 165	d	¹ J(C-F) ≈ 250-260

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

A general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra is outlined below.

1. Sample Preparation

- Weigh approximately 5-10 mg of **2-Bromo-6-fluorobenzaldehyde** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube securely and ensure the sample is fully dissolved by gentle agitation.

2. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- For ^1H NMR:
 - Set the spectral width to a range appropriate for aromatic and aldehydic protons (e.g., 0-12 ppm).
 - Utilize a standard single-pulse experiment.
 - Set a relaxation delay of at least 5 seconds to ensure quantitative integration.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:

- Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).
- Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon, unless C-F coupling information is desired.
- A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **2-Bromo-6-fluorobenzaldehyde** with the predicted proton and carbon assignments.

Caption: Chemical structure of **2-Bromo-6-fluorobenzaldehyde** with atom numbering for NMR assignments.

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